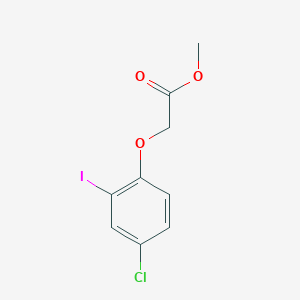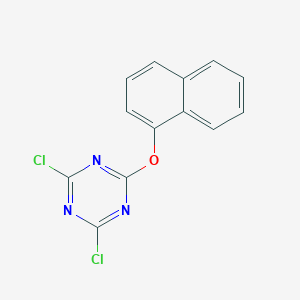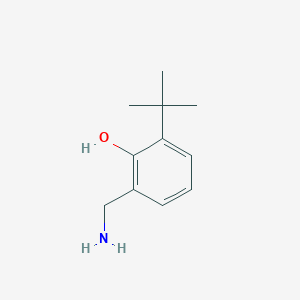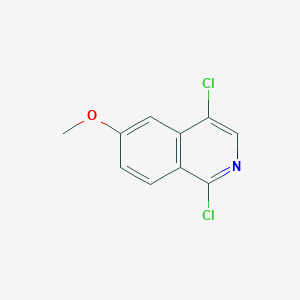
methyl 2-(3-methoxyprop-1-ynyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 2-(3-methoxyprop-1-ynyl)benzoate is an organic compound with a unique structure characterized by a benzoate ester linked to a methyloxy-propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyprop-1-ynyl)benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The propynyl group is introduced via a subsequent alkylation reaction using propargyl bromide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification and alkylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propynyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
Wissenschaftliche Forschungsanwendungen
methyl 2-(3-methoxyprop-1-ynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of methyl 2-(3-methoxyprop-1-ynyl)benzoate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The propynyl group may play a role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-methoxybenzoate: Shares the benzoate ester structure but lacks the propynyl group.
Methyl 3,5-dimethoxybenzoate: Contains additional methoxy groups on the benzene ring, altering its chemical properties.
Uniqueness: methyl 2-(3-methoxyprop-1-ynyl)benzoate is unique due to the presence of the methyloxy-propynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H12O3 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 2-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-14-9-5-7-10-6-3-4-8-11(10)12(13)15-2/h3-4,6,8H,9H2,1-2H3 |
InChI-Schlüssel |
QJEKOZKZSZCVKH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC#CC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-5-[2-(2,4-di-tert-amylphenoxy)butyramido]aniline](/img/structure/B8669126.png)

![4-[(Pyridin-4-yl)sulfanyl]butanenitrile](/img/structure/B8669138.png)





